N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridine derivatives and related heterocyclic compounds. Examples include:
- 1H-pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Indole derivatives with similar biological activities.
- Imidazole-containing compounds with comparable chemical properties .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H28N4O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-benzyl-1-butyl-3,6-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H28N4O/c1-4-5-16-30-25-24(20(3)28-30)23(17-19(2)27-25)26(31)29(22-14-10-7-11-15-22)18-21-12-8-6-9-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
InChI Key |
ULMKRNQTLMBSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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